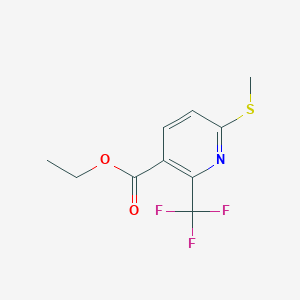
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a trifluoromethyl group, a methylthio group, and an ethyl ester group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Substitution Reaction: The 6-chloronicotinic acid undergoes a substitution reaction with sodium methylthiolate to introduce the methylthio group.
Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Esterification: Finally, the product is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced products.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nicotinate derivatives.
Substitution: Substituted nicotinates with different functional groups.
Scientific Research Applications
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- Ethyl 6-(trifluoromethyl)nicotinate
- Ethyl 6-(methylthio)nicotinate
- Ethyl 2-(trifluoromethyl)nicotinate
Comparison: Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is unique due to the presence of both trifluoromethyl and methylthio groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances stability and lipophilicity, while the methylthio group provides additional sites for chemical modification and metabolic transformation.
Properties
CAS No. |
261635-84-1 |
|---|---|
Molecular Formula |
C10H10F3NO2S |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
ethyl 6-methylsulfanyl-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2S/c1-3-16-9(15)6-4-5-7(17-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
VXJXIQSTJJDVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


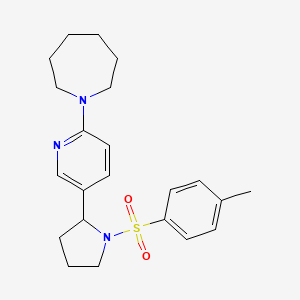
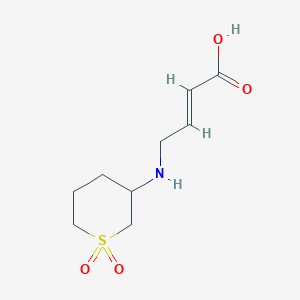

![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)

![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)

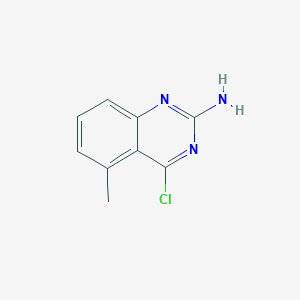
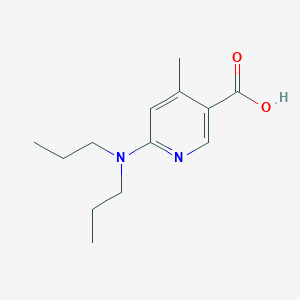
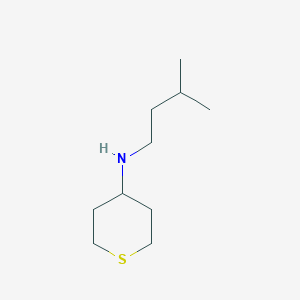

![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

